Zorubicin

Description

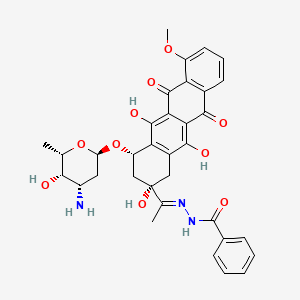

Structure

2D Structure

3D Structure

Properties

CAS No. |

54083-22-6 |

|---|---|

Molecular Formula |

C34H35N3O10 |

Molecular Weight |

645.7 g/mol |

IUPAC Name |

N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide |

InChI |

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/t15-,20-,22-,23-,28+,34-/m0/s1 |

InChI Key |

FBTUMDXHSRTGRV-BJISBDEGSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |

Appearance |

White to off-white solid powder. |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

daunomycin benzoylhydrazone RP 22050 Rubidazone zorubicin zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer zorubicin, (L-arabino)-(2S-cis)-isomer zorubicine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Zorubicin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zorubicin, an anthracycline antibiotic and a synthetic derivative of daunorubicin, is a potent antineoplastic agent.[1] Its primary mechanism of action in cancer cells is multifaceted, involving direct interaction with DNA, inhibition of critical cellular enzymes, and the generation of cytotoxic reactive oxygen species (ROS). This guide provides a detailed examination of these core mechanisms, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways involved. While much of the mechanistic understanding is derived from its close analog, doxorubicin, this document integrates specific findings on this compound where available.

Core Mechanisms of Action

The anticancer effects of this compound are primarily attributed to three interconnected mechanisms:

-

DNA Intercalation and Adduct Formation: this compound inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[1] This physical disruption of the DNA structure interferes with essential cellular processes like DNA replication and transcription, ultimately hindering cancer cell proliferation.[1] The intercalation preferably occurs at sites with adjacent GC base pairs.[2] This interaction can lead to the formation of this compound-DNA adducts, which can trigger DNA damage responses and cell death independently of topoisomerase II.[2]

-

Topoisomerase II Inhibition: this compound targets topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1] The drug stabilizes the covalent complex formed between topoisomerase II and DNA after the enzyme creates a double-strand break. By preventing the re-ligation of the DNA strands, this compound leads to the accumulation of DNA double-strand breaks, a form of severe genetic damage that triggers apoptotic cell death.[3][4][5] It's important to note that DNA intercalation is a prerequisite but not sufficient on its own for the inhibition of topoisomerase II.[6][7]

-

Generation of Reactive Oxygen Species (ROS): this compound can undergo a one-electron reduction to form a semiquinone radical. This unstable intermediate is then re-oxidized back to this compound in a process that generates superoxide radicals. These radicals can then lead to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals.[8][9] The resulting oxidative stress causes damage to cellular components including lipids, proteins, and DNA, contributing to the drug's cytotoxicity.[8]

These primary mechanisms culminate in the induction of programmed cell death, or apoptosis, in cancer cells.

Signaling Pathways

DNA Damage and Apoptosis Induction Pathway

The DNA damage caused by this compound's intercalation and topoisomerase II inhibition activates complex cellular signaling pathways that converge on apoptosis. The p53 tumor suppressor protein plays a critical role in this process. Upon sensing severe DNA damage, p53 levels increase, leading to the transcription of pro-apoptotic genes like PUMA and Noxa, which in turn activate the intrinsic apoptotic pathway.[10]

Reactive Oxygen Species (ROS) Generation and Cellular Damage

This compound's quinone moiety can be enzymatically reduced to a semiquinone radical, which then donates an electron to molecular oxygen to form superoxide. This initiates a cascade of ROS production, leading to widespread cellular damage and apoptosis.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy of this compound from clinical studies.

Table 1: Response Rates of this compound in Undifferentiated Carcinoma of the Nasopharynx (UCNT) [11]

| Treatment Group | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate |

| This compound Monotherapy | 34 | 4 (11.75%) | 4 (11.75%) | 8 (23.5%) |

| This compound + Cisplatin | 36 | 10 (27.78%) | 17 (47.22%) | 27 (75%) |

Table 2: Response Rates of High-Dose this compound in Advanced Soft Tissue Sarcoma [12]

| Treatment | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) | Overall Response Rate |

| This compound (600 mg/m²) | 20 | 2 (10%) | 6 (30%) | 6 (30%) | 6 (30%) | 8 (40%) |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments used to elucidate the mechanism of action of anthracyclines like this compound.

DNA Intercalation Assay (DNA Unwinding Assay)

This assay measures the ability of a compound to unwind supercoiled DNA, which is a characteristic of intercalating agents.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., Form I pC15 DNA), purified topoisomerase I, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for DNA relaxation by topoisomerase I in the presence of the intercalating agent.

-

Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Electrophoresis: Analyze the DNA topology by agarose gel electrophoresis. The extent of DNA unwinding is determined by the mobility shift of the DNA bands. Intercalation will cause the supercoiled DNA to relax and then re-supercoil in the opposite direction with increasing drug concentration.

Topoisomerase II-mediated DNA Cleavage Assay

This assay determines if a compound can stabilize the topoisomerase II-DNA cleavable complex.

Protocol:

-

DNA Labeling: End-label a linearized plasmid DNA with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

-

Reaction Mixture: Prepare a reaction mixture containing the labeled DNA, purified topoisomerase II, ATP, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavable complex.

-

Denaturation and Electrophoresis: Stop the reaction by adding SDS and proteinase K, followed by denaturation. Analyze the DNA fragments by denaturing polyacrylamide gel electrophoresis. An increase in DNA cleavage at specific sites indicates the stabilization of the cleavable complex.

Intracellular ROS Detection Assay

This assay measures the generation of reactive oxygen species within cells following drug treatment.

Protocol:

-

Cell Culture: Culture cancer cells in appropriate media.

-

Drug Treatment: Treat the cells with this compound at various concentrations and for different time points.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA). DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope, flow cytometer, or a microplate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

The anticancer activity of this compound in cancer cells is a result of a multi-pronged attack on cellular integrity. Its ability to intercalate into DNA, inhibit the crucial function of topoisomerase II, and generate damaging reactive oxygen species collectively leads to the activation of apoptotic pathways and ultimately, cancer cell death. A thorough understanding of these intricate mechanisms is paramount for the rational design of novel therapeutic strategies and for optimizing the clinical application of this compound and other anthracyclines. Further research is warranted to delineate the specific nuances of this compound's interactions within the cellular environment to enhance its therapeutic index.

References

- 1. Buy this compound | 54083-22-6 | >98% [smolecule.com]

- 2. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxorubicin - Wikipedia [en.wikipedia.org]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Randomized study of this compound versus this compound-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [A pilot study of high-dose this compound in advanced stages of soft tissue sarcoma in adults] - PubMed [pubmed.ncbi.nlm.nih.gov]

Zorubicin as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zorubicin is a synthetic anthracycline antibiotic, a class of potent chemotherapeutic agents widely utilized in oncology.[1] Structurally, it is a derivative of daunorubicin, another well-known anthracycline.[1] The primary mechanism of action for this compound, like other anthracyclines, involves its role as a DNA intercalating agent and an inhibitor of topoisomerase II, leading to the disruption of DNA replication and transcription and ultimately inducing apoptosis in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of the core principles of this compound's function, supported by quantitative data (with doxorubicin as a reference due to the limited availability of this compound-specific preclinical data), detailed experimental protocols, and visualizations of key pathways.

Chemical Structure

This compound's chemical structure consists of a tetracyclic aglycone, adriamycinone, linked to the amino sugar daunosamine. The planar aromatic chromophore of the aglycone is crucial for its ability to intercalate into DNA.

Chemical Formula: C₃₄H₃₅N₃O₁₀ Molar Mass: 645.66 g/mol

Mechanism of Action

The anticancer effects of this compound are primarily attributed to two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.

1. DNA Intercalation:

This compound's planar tetracyclic ring structure enables it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the action of DNA and RNA polymerases, thereby halting the processes of replication and transcription, which are essential for cell division and protein synthesis.[2]

2. Topoisomerase II Inhibition:

Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. This compound stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which triggers a DNA damage response and ultimately initiates apoptosis.

Quantitative Data

Quantitative preclinical data for this compound is limited in the public domain. Due to its structural and mechanistic similarity to doxorubicin, data for doxorubicin is presented here as a reference point.

In Vitro Cytotoxicity (IC50) of Doxorubicin

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Adenocarcinoma | 0.05 - 2.5 | 48 - 72 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.02 - 0.5 | 48 - 72 |

| A549 | Lung Carcinoma | 0.1 - 1.0 | 48 - 72 |

| HCT116 | Colon Carcinoma | 0.03 - 0.2 | 48 - 72 |

| HeLa | Cervical Adenocarcinoma | 0.04 - 0.3 | 48 - 72 |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[3][4][5][6]

DNA Binding Affinity of Doxorubicin

| Parameter | Value | Conditions |

| Binding Constant (K) | 1.0 - 6.0 x 10⁶ M⁻¹ | Varies with ionic strength and DNA sequence |

| Binding Site Size (n) | 3 - 5 base pairs per molecule |

Reference data for doxorubicin.[7][8]

Clinical Efficacy of this compound in Undifferentiated Carcinoma of the Nasopharynx (UCNT)

| Treatment Group | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate |

| This compound Monotherapy | 34 | 11.75% | 11.75% | 23.5% |

| This compound + Cisplatin | 36 | 27.78% | 47.22% | 75% |

Data from a randomized clinical trial.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of DNA intercalating agents like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

This compound stock solution (e.g., in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11]

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is based on the displacement of ethidium bromide (EtBr), a fluorescent DNA intercalator, by the test compound.

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide (EtBr) solution

-

This compound stock solution

-

Tris-EDTA buffer (pH 7.4)

-

Fluorometer or fluorescence microplate reader

Protocol:

-

Prepare a solution of ctDNA (e.g., 50 µM) and EtBr (e.g., 5 µM) in Tris-EDTA buffer.

-

Incubate the DNA-EtBr solution at room temperature for 10 minutes to allow for stable complex formation.

-

Measure the initial fluorescence of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).

-

Add increasing concentrations of this compound to the DNA-EtBr solution.

-

Incubate for 5-10 minutes after each addition.

-

Measure the fluorescence intensity after each addition. A decrease in fluorescence indicates the displacement of EtBr by this compound.

-

The binding constant can be calculated using the Scatchard equation or other appropriate binding models.[12][13][14]

Topoisomerase II Inhibition Assay (Plasmid DNA Cleavage Assay)

This assay assesses the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

Assay buffer (containing ATP)

-

This compound stock solution

-

Proteinase K

-

SDS (Sodium dodecyl sulfate)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Protocol:

-

Set up reaction tubes containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Add human Topoisomerase II enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding SDS and proteinase K, and incubate at 37°C for another 30 minutes to digest the enzyme.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Stain the gel with a DNA staining agent and visualize under UV light. An increase in the amount of linear DNA with increasing this compound concentration indicates inhibition of the re-ligation step of the topoisomerase II catalytic cycle.[15][16][17]

Therapeutic Applications and Limitations

This compound has been investigated for its efficacy in various malignancies, including acute leukemia and solid tumors such as undifferentiated carcinoma of the nasopharynx.[9] Clinical studies have shown that this compound, both as a monotherapy and in combination with other chemotherapeutic agents like cisplatin, can induce significant tumor responses.[9]

The primary limitation of this compound, and anthracyclines in general, is its dose-dependent cardiotoxicity.[18][19] This adverse effect can manifest as acute changes in cardiac function or, more seriously, as chronic, cumulative cardiomyopathy that can lead to congestive heart failure. The mechanisms underlying this cardiotoxicity are complex and are thought to involve the generation of reactive oxygen species (ROS) and interference with mitochondrial function in cardiac cells.[18][20][21][22] Therefore, careful monitoring of cardiac function is essential during treatment with this compound.

Conclusion

This compound is a potent DNA intercalating agent and topoisomerase II inhibitor with demonstrated clinical activity against a range of cancers. Its mechanism of action, centered on the disruption of fundamental DNA processes, makes it an effective cytotoxic agent. However, its clinical utility is tempered by the significant risk of cardiotoxicity. A thorough understanding of its pharmacology, supported by robust preclinical and clinical data, is crucial for optimizing its therapeutic index and developing strategies to mitigate its adverse effects. Further research into this compound-specific quantitative data will be invaluable for its future development and clinical application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. Intracellular accumulation and cytotoxicity of doxorubicin with different pharmaceutical formulations in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.waocp.org [journal.waocp.org]

- 7. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence correlation spectroscopy for multiple-site equilibrium binding: a case of doxorubicin–DNA interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Grade-dependent effects on cell cycle progression and apoptosis in response to doxorubicin in human bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. nathan.instras.com [nathan.instras.com]

- 13. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of ethidium bromide intercalation on DNA radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 17. topogen.com [topogen.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Research on Doxorubicin-Induced Cardiotoxicity Mechanism and Its Forensic Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. makhillpublications.co [makhillpublications.co]

- 22. Mechanisms and Drug Intervention for Doxorubicin-Induced Cardiotoxicity Based on Mitochondrial Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Topoisomerase II Inhibition by Zorubicin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zorubicin is a synthetic anthracycline antibiotic, a derivative of daunorubicin, that exerts its antineoplastic effects primarily through the inhibition of topoisomerase II.[1] By stabilizing the topoisomerase II-DNA covalent complex, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols for evaluation, and relevant data pertaining to this compound and its class of compounds. Due to the limited availability of specific preclinical data for this compound, information from the closely related and extensively studied anthracycline, Doxorubicin, is included to provide a broader context for its mechanism and evaluation.

Chemical Structure and Properties

This compound is a benzoylhydrazone derivative of daunorubicin.[1] The chemical structure of this compound is presented below.

Chemical Formula: C₃₄H₃₅N₃O₁₀ Molecular Weight: 645.66 g/mol

Mechanism of Action: Topoisomerase II Inhibition

The primary molecular target of this compound is DNA topoisomerase II, a nuclear enzyme critical for managing DNA topology during replication, transcription, and chromosome segregation.[2][3]

3.1 The Topoisomerase II Catalytic Cycle

Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This process is essential to relieve torsional stress and to decatenate intertwined daughter chromosomes after replication.

3.2 this compound as a Topoisomerase II Poison

This compound acts as a "topoisomerase II poison." It does not inhibit the catalytic activity of the enzyme directly but rather traps the enzyme in a covalent complex with DNA.[2] This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks. These breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis.[4]

The following diagram illustrates the mechanism of Topoisomerase II inhibition by this compound.

Caption: Mechanism of this compound as a Topoisomerase II poison.

Signaling Pathways Activated by Topoisomerase II Inhibition

The DNA damage induced by this compound activates several intracellular signaling pathways, culminating in cell death. The p53 tumor suppressor protein plays a crucial role in this process.

Caption: Key signaling events following this compound-mediated DNA damage.

Quantitative Data

5.1 Preclinical Data (Doxorubicin as a surrogate)

Due to the limited availability of specific preclinical data for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Doxorubicin in various human cancer cell lines. This data provides a general indication of the potency of this class of compounds.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | 24 | [5] |

| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | 24 | [5] |

| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | 24 | [5] |

| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | 24 | [5] |

| HeLa | Cervical Cancer | 2.92 ± 0.57 | 24 | [5] |

| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 24 | [5] |

| M21 | Skin Melanoma | 2.77 ± 0.20 | 24 | [5] |

| NCI-H1299 | Non-small cell lung cancer | >10 | 48 | [6] |

| HT-29 | Colorectal Adenocarcinoma | <1 | 24 | [7] |

| Y79 | Retinoblastoma | <1 | 24 | [7] |

| U373 | Glioblastoma | <1 | 24 | [7] |

5.2 Clinical Trial Data (this compound)

A randomized study in patients with undifferentiated carcinoma of the nasopharynx (UCNT) provides clinical efficacy and toxicity data for this compound.[8]

| Treatment Arm | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate |

| This compound | 34 | 4 (11.75%) | 4 (11.75%) | 8 (23.5%) |

| This compound + Cisplatin | 36 | 10 (27.78%) | 17 (47.22%) | 27 (75%) |

| Toxicity (Grade 3-4) | This compound (n=40) | This compound + Cisplatin (n=40) |

| Granulocytopenia | 6 | 10 |

| Thrombocytopenia | 2 | 8 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Topoisomerase II inhibitors like this compound.

6.1 Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of Topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Caption: A generalized workflow for the Topoisomerase II decatenation assay.

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing 10x assay buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin), ATP, and kDNA substrate.

-

Compound Addition: Add the test compound (this compound) at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add purified human Topoisomerase II to each reaction tube to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue) and chloroform/isoamyl alcohol (24:1).

-

Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel.

-

Visualization: Run the gel, stain with ethidium bromide, and visualize under a UV transilluminator. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.

6.2 DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, resulting in an increase in linear DNA.[12][13][14]

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and ATP.

-

Compound and Enzyme Addition: Add the test compound (this compound) and purified Topoisomerase II enzyme.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Reaction Termination and Protein Digestion: Stop the reaction by adding SDS and then Proteinase K to digest the protein component of the cleavage complex.

-

Agarose Gel Electrophoresis: Analyze the DNA products on a 1% agarose gel containing ethidium bromide.

-

Analysis: The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.

6.3 Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of a compound and to calculate its IC50 value.[15][16][17]

Caption: A generalized workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the IC50 value.

Conclusion

This compound is a potent Topoisomerase II inhibitor belonging to the anthracycline class of chemotherapeutic agents. Its mechanism of action involves the stabilization of the Topoisomerase II-DNA cleavage complex, leading to DNA damage and subsequent apoptosis in cancer cells. While specific preclinical quantitative data for this compound is limited, the extensive research on related compounds like Doxorubicin provides a solid framework for understanding its biological activity and for designing further investigational studies. The experimental protocols detailed in this guide are standard methods for the evaluation of Topoisomerase II inhibitors and can be readily applied to further characterize the pharmacological profile of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tis.wu.ac.th [tis.wu.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular accumulation and cytotoxicity of doxorubicin with different pharmaceutical formulations in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Randomized study of this compound versus this compound-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. inspiralis.com [inspiralis.com]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA cleavage assay kit [profoldin.com]

- 14. researchgate.net [researchgate.net]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Zorubicin

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Zorubicin, an anthracycline antibiotic utilized in oncology. It details the compound's chemical structure, physicochemical properties, synthesis methodologies, and biological activity, with a focus on presenting quantitative data and experimental protocols for a scientific audience.

Chemical Structure and Properties

This compound is a semi-synthetic derivative of daunorubicin, belonging to the anthracycline class of antineoplastic agents.[1][2] Its structure is characterized by a tetracyclic quinone aglycone linked to an amino sugar, daunosamine. The key modification distinguishing it from its parent compound is the formation of a benzoylhydrazone at the C-13 ketone.[1][3][4]

IUPAC Name and Molecular Formula

-

IUPAC Name: N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide[1]

-

Synonyms: Rubidazone, RP-22050, NSC-164011 (hydrochloride salt)[3][6]

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. The hydrochloride salt form is often used to enhance water solubility for pharmaceutical applications.[1]

| Property | Value |

| Molecular Formula | C34H35N3O10[1][5] |

| Molecular Weight | 645.7 g/mol [1] |

| Appearance | White to off-white solid powder[1] |

| Solubility | The hydrochloride salt form demonstrates enhanced water solubility compared to the free base.[1] The core structure has both hydrophilic (sugar moiety) and hydrophobic (anthracycline) parts.[1] |

| Storage Conditions | Short term (days to weeks): Dry, dark, at 0 - 4°C. Long term (months to years): -20°C.[1] |

| UV-Visible Absorption (Hydrochloride salt in Methanol) | λmax at 232.5 nm (ε=40225), 253 nm (ε=35300), 480 nm (ε=10480), and 495 nm (ε=10300)[3] |

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that starts with the naturally produced anthracycline, daunorubicin.[1] The primary transformation is the condensation reaction between the C-13 ketone of daunorubicin and benzoylhydrazine (benzoic acid hydrazide) to form a stable benzoylhydrazone derivative.[1][3]

Synthetic Workflow

The general workflow for the synthesis of this compound involves the reaction of the precursor followed by purification to isolate the final product.

Caption: General workflow for the semi-synthesis of this compound from Daunorubicin.

Experimental Protocol: Synthesis

The following is a generalized protocol based on the known chemical transformation. Specific reaction conditions such as solvent, temperature, and reaction time may vary.

-

Dissolution: Dissolve Daunorubicin in a suitable organic solvent (e.g., methanol or ethanol).

-

Reagent Addition: Add a stoichiometric equivalent or slight excess of benzoylhydrazine to the solution. An acidic catalyst may be employed to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: Upon reaction completion, the crude this compound product may precipitate from the solution or be isolated by removing the solvent under reduced pressure.

-

Washing: The crude solid is washed with a non-polar solvent to remove unreacted benzoylhydrazine.

Experimental Protocol: Purification

Purification of the crude product is essential to achieve the high purity required for pharmaceutical use.[1]

-

Chromatography: Column chromatography is a standard method for purification. A silica gel stationary phase is typically used.

-

Elution: A gradient of solvents, such as a mixture of dichloromethane and methanol, is used to elute the components.

-

Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure this compound.

-

Solvent Evaporation: The solvent from the pure fractions is evaporated under vacuum to yield the purified this compound solid.

-

Drying: The final product is dried under high vacuum to remove any residual solvent.

Mechanism of Action and Biological Activity

This compound exerts its antineoplastic effects through mechanisms characteristic of the anthracycline family.[1][2] The primary modes of action are the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1][2] This disruption of DNA processes ultimately inhibits RNA and protein synthesis, leading to cancer cell death.[1]

Caption: The dual mechanism of action of this compound leading to cancer cell death.

In Vitro Cytotoxicity Data

While specific IC50 values for this compound are not as widely published as for its parent compounds, the following table includes representative IC50 values for Doxorubicin against various cancer cell lines to illustrate the general potency of this class of drugs. These values can vary based on the specific cell line and assay conditions.

| Cell Line | Cancer Type | Doxorubicin IC50 Value (µM) |

| MCF-7 | Breast Adenocarcinoma | ~0.05 - 1.0[7][8] |

| HeLa | Cervical Cancer | ~0.92 - 1.7[8][9] |

| HepG2 | Hepatocellular Carcinoma | ~1.3 - 11.1[9][10] |

| A549 | Lung Carcinoma | ~0.1 - 0.5 |

| DU-145 | Prostate Carcinoma | ~0.04 (as ng/mL is ~0.07 µM)[11] |

Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time, assay method) and can vary between studies.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound and to monitor the progress of the synthesis reaction.

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used, for instance, with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[12]

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detector set to one of the absorption maxima of this compound, such as 254 nm or 480 nm.

-

Injection Volume: 10-20 µL.

Experimental Protocol: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structural identity of this compound.

-

Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode, to generate the protonated molecule [M+H]+.[13][14]

-

Mass Analyzer: A triple quadrupole or time-of-flight (TOF) analyzer can be used.

-

Analysis Mode: For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The protonated molecule (e.g., m/z 544.25 for Doxorubicin, a related compound) is isolated and fragmented to produce a characteristic pattern of product ions.[14] For this compound, the expected [M+H]+ would be approximately m/z 646.7.

-

Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused directly into the mass spectrometer or injected via an LC system.

References

- 1. Buy this compound | 54083-22-6 | >98% [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids [scite.ai]

- 13. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative determination of doxorubicin in the exosomes of A549/MCF-7 cancer cells and human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Zorubicin: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zorubicin is a synthetic anthracycline antibiotic, a derivative of daunorubicin, investigated for its antineoplastic properties. Like other anthracyclines, its primary mechanism of action involves the disruption of DNA synthesis and function in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, available clinical data, and toxicity profile. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages comparative data from the closely related and extensively studied anthracycline, doxorubicin, to provide a broader context for its pharmacological profile. All data pertaining to doxorubicin is explicitly identified as such.

Introduction

This compound, also known as rubidazone, is a benzoylhydrazone derivative of daunorubicin.[1] It belongs to the anthracycline class of chemotherapeutic agents, which are widely used in the treatment of various cancers. The core structure of anthracyclines allows them to intercalate into DNA, a key feature of their cytotoxic activity. This compound has been evaluated in clinical trials for its efficacy against several malignancies, including nasopharyngeal carcinoma and soft tissue sarcoma.

Mechanism of Action

The anticancer effects of this compound, like other anthracyclines, are primarily attributed to two interconnected mechanisms:

-

DNA Intercalation: this compound's planar tetracyclic ring structure enables it to insert itself between the base pairs of the DNA double helix.[2] This intercalation leads to a local unwinding of the DNA, physically obstructing the processes of DNA replication and transcription. This blockage of nucleic acid synthesis is a major contributor to its cytotoxic effect on cancer cells.

-

Topoisomerase II Inhibition: this compound interferes with the action of topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[2] By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA breaks trigger downstream signaling pathways that ultimately lead to apoptosis (programmed cell death).

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Caption: Proposed mechanism of action for this compound.

Pharmacokinetics

3.1. General Anthracycline Pharmacokinetics (Doxorubicin as a reference)

The pharmacokinetics of doxorubicin are characterized by a multi-compartmental distribution and a long terminal half-life.

| Parameter | Doxorubicin Value (in humans) | Reference |

| Distribution Half-life | ~5 minutes | [3] |

| Terminal Half-life | 20 - 48 hours | [3] |

| Plasma Clearance | 324 - 809 mL/min/m² | [3] |

| Volume of Distribution (steady state) | 809 - 1214 L/m² | [4] |

| Protein Binding | ~75% | [4] |

Note: These values are for doxorubicin and should be considered as a general reference for an anthracycline, not as specific values for this compound.

3.2. Metabolism and Excretion

Specific metabolic pathways for this compound have not been extensively detailed. For doxorubicin, metabolism primarily occurs in the liver, with the formation of an active metabolite, doxorubicinol. Excretion is mainly through the biliary system. Given its chemical structure, it is plausible that this compound undergoes similar hepatic metabolism and biliary excretion.

Clinical Studies

This compound has been investigated in several clinical trials, primarily for undifferentiated nasopharyngeal carcinoma (UCNT) and soft tissue sarcoma.

4.1. Undifferentiated Nasopharyngeal Carcinoma (UCNT)

A randomized study compared the efficacy and toxicity of this compound as a monotherapy versus a combination therapy with cisplatin in patients with UCNT.

| Treatment Arm | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate |

| This compound Monotherapy | 34 | 11.75% | Not specified | 23.5% |

| This compound + Cisplatin | 36 | 27.78% | Not specified | 75% |

The study concluded that this compound is an effective drug in UCNT, and its combination with cisplatin demonstrates significant activity with an acceptable toxicity profile.

4.2. High-Dose this compound in Soft Tissue Sarcoma

A pilot study investigated the activity of high-dose this compound in patients with advanced soft tissue sarcoma.

| Response | Percentage of Patients (n=20) |

| Complete Response (CR) | 10% |

| Partial Response (PR) | 30% |

| Stable Disease (SD) | 30% |

| Progressive Disease (PD) | 30% |

| Overall Response Rate | 40% |

The major toxicity observed was hematological, with grade 4 granulocytopenia being common. Notably, no cumulative cardiotoxicity was observed up to a total cumulative dose of 3,000 mg/m².

Toxicity

The toxicity profile of this compound is consistent with that of other anthracyclines.

5.1. Hematological Toxicity

Myelosuppression is a common and dose-limiting toxicity of this compound. This manifests as:

-

Granulocytopenia

-

Thrombocytopenia

5.2. Cardiotoxicity

A significant concern with anthracycline therapy is the risk of cardiotoxicity, which can be acute or chronic and is often dose-dependent. While the high-dose soft tissue sarcoma study with this compound did not report cumulative cardiotoxicity, this remains a potential risk that requires careful monitoring of cardiac function during treatment.

5.3. Other Toxicities

Other reported toxicities include:

-

Nausea and vomiting

-

Mucositis (stomatitis)

Experimental Protocols (Generalized)

Detailed experimental protocols specifically for this compound are not widely published. The following are generalized protocols based on standard methods for evaluating anthracyclines.

6.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

6.2. Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Caption: Workflow for a topoisomerase II DNA relaxation assay.

Conclusion

This compound is a potent anthracycline with demonstrated clinical activity against certain cancers. Its mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, is characteristic of its class. While its clinical use has been explored, a comprehensive understanding of its pharmacological properties is hampered by the limited availability of specific quantitative data on its pharmacokinetics and preclinical toxicology. Further research is warranted to fully elucidate the pharmacological profile of this compound and to identify its optimal therapeutic window and potential for combination therapies. The information available on doxorubicin provides a valuable, albeit indirect, framework for contextualizing the likely properties of this compound. Researchers are encouraged to conduct further studies to generate this compound-specific data to support its potential future development.

References

- 1. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pfizermedical.com [pfizermedical.com]

An In-Depth Technical Guide to the Core Solubility and Stability Profile of Zorubicin

This technical guide provides a comprehensive overview of the solubility and stability of Zorubicin, an anthracycline antibiotic. The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of associated molecular pathways.

This compound: An Overview

This compound is a benzoylhydrazone derivative of daunorubicin, belonging to the anthracycline class of antineoplastic agents. Its mechanism of action, like other anthracyclines, involves the intercalation into DNA, interaction with topoisomerase II, and the inhibition of DNA polymerases, ultimately leading to the disruption of cancer cell replication.

Solubility Profile

This compound exhibits a varied solubility profile, a critical factor for its formulation and delivery. The hydrochloride salt of this compound generally shows enhanced aqueous solubility compared to its free base form.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Solubility | Notes |

| Water | 0.0583 mg/mL[1] | Slightly soluble.[2] |

| Dimethyl Sulfoxide (DMSO) | Good solubility[2] | A preferred solvent for stock solution preparation.[2] |

| Methanol | Slightly soluble[2][3] | - |

| Ethanol | Very poor solubility[2] | - |

| Chloroform & Non-polar organic solvents | Practically insoluble[2][3] | - |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound, adapted from established methodologies.

Objective: To determine the saturation solubility of this compound in a specified solvent system at a controlled temperature.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., purified water, phosphate buffer pH 7.4, methanol, DMSO)

-

Glass flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV) for this compound quantification

-

pH meter

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the test solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the suspension to settle.

-

Withdraw a sample of the supernatant and clarify it by centrifugation to remove any undissolved particles.

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method.

-

Repeat the sampling and analysis at different time points to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Stability Profile

The stability of this compound is a critical parameter influencing its storage, handling, and clinical administration. It is known to be sensitive to pH and light.

Stability in Intravenous Fluids

Studies have shown that this compound's stability in intravenous (IV) fluids is dependent on its concentration and the composition of the fluid.

| IV Fluid | Concentration | Temperature | Conditions | Stability |

| 0.9% NaCl Injection | 250 µg/mL | 4°C | In the dark, PVC bags | Highly unstable[4] |

| 5% Dextrose Injection | 250 µg/mL | 4°C | In the dark, PVC bags | Highly unstable[4] |

| 0.9% NaCl Injection | 1000 µg/mL | 4°C | In the dark, PVC bags | More stable (stable for 6 hours)[4] |

| 5% Dextrose Injection | 1000 µg/mL | 4°C | In the dark, PVC bags | Less stable (stable for 4 hours)[4] |

A decrease in pH has been observed to adversely affect the stability of this compound, leading to its rapid conversion to daunorubicin, which is a more cardiotoxic compound.[4]

Photostability

This compound is reported to be a light-sensitive compound.[5] Therefore, protection from light is necessary during its preparation, storage, and administration.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.

Materials:

-

This compound hydrochloride reference standard

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase components (e.g., acetonitrile, water, buffer salts, acid/base for pH adjustment)

-

Forced degradation equipment (e.g., acid, base, oxidizing agent, heat source, photostability chamber)

Procedure:

-

Method Development:

-

Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for this compound.

-

Optimize the mobile phase composition, flow rate, and column temperature to achieve good separation and a reasonable run time.

-

Select a detection wavelength that provides a good response for this compound.

-

-

Forced Degradation Studies:

-

Subject this compound solutions to various stress conditions to generate degradation products:

-

Acidic hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

-

Basic hydrolysis: e.g., 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal degradation: e.g., 80°C for 48 hours.

-

Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

-

-

-

Method Validation:

-

Analyze the stressed samples using the developed HPLC method.

-

Demonstrate that the method can separate the this compound peak from all degradation product peaks.

-

Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Mechanism of Action and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the available literature, its mechanism of action is understood to be analogous to other anthracyclines, primarily Doxorubicin. The following diagrams illustrate the key pathways believed to be involved in the anticancer effects of anthracyclines.

Disclaimer: The following signaling pathway diagrams are based on the well-studied mechanisms of Doxorubicin and are presented as a likely representation for this compound, given their structural and functional similarities.

DNA Intercalation and Topoisomerase II Inhibition

This compound, like other anthracyclines, exerts its cytotoxic effects by intercalating into the DNA and inhibiting the enzyme topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and the induction of apoptosis.

Figure 1: DNA Intercalation and Topoisomerase II Inhibition Pathway.

Generation of Reactive Oxygen Species (ROS) and Induction of Apoptosis

Anthracyclines can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This oxidative stress contributes to cellular damage and the induction of apoptotic pathways.

Figure 2: ROS Generation and Apoptosis Induction Pathway.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound on cancer cell lines.

Figure 3: Experimental Workflow for In Vitro Cytotoxicity Assay.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While qualitative data and some quantitative points are available, further detailed studies are required to establish a complete and robust physicochemical profile for this important antineoplastic agent. The provided experimental protocols offer a starting point for such investigations. The understanding of its mechanism of action, largely inferred from related anthracyclines, highlights the need for this compound-specific research to elucidate any unique aspects of its interaction with cellular pathways.

References

- 1. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 3. Buy this compound | 54083-22-6 | >98% [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Zorubicin in Nasopharyngeal Carcinoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research on zorubicin for the treatment of nasopharyngeal carcinoma (NPC). It consolidates the available clinical data, details experimental protocols from key studies, and illustrates the underlying molecular mechanisms and treatment workflows. The information presented is primarily based on foundational studies conducted in the late 1990s, which represent the most detailed research available on this specific application of this compound.

Core Data on this compound in Nasopharyngeal Carcinoma

The following tables summarize the quantitative data from clinical trials investigating this compound in patients with undifferentiated carcinoma of the nasopharynx (UCNT), a common type of NPC.

Table 1: Response Rates of this compound Monotherapy vs. This compound-Cisplatin Combination Therapy

This table outlines the response rates from a randomized study comparing this compound alone to a combination of this compound and cisplatin in patients with UCNT.

| Treatment Group | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate (CR + PR) |

| This compound Monotherapy | 34 | 4 (11.75%) | 4 (11.75%) | 8 (23.5%) |

| This compound + Cisplatin | 36 | 10 (27.78%) | 17 (47.22%) | 27 (75%) |

Data from a randomized study on patients with undifferentiated carcinoma of the nasopharynx.[1]

Table 2: 5-Year Survival Rates of Radiotherapy (RT) Alone vs. This compound-Cisplatin Combination plus RT

This table presents the 5-year survival rates from a comparative study on patients with undifferentiated nasopharyngeal carcinoma, stratified by tumor and nodal stage.

| Patient Group | Treatment | 5-Year Survival Rate |

| Tumor Stage | ||

| T1 and T2 | Radiotherapy Alone | 20% |

| This compound + Cisplatin + RT | 54% | |

| T3 and T4 | Radiotherapy Alone | 25% |

| This compound + Cisplatin + RT | 27% | |

| Nodal Stage | ||

| N0 and N1 | Radiotherapy Alone | 41% |

| This compound + Cisplatin + RT | 60% | |

| N2 and N3 | Radiotherapy Alone | 10% |

| This compound + Cisplatin + RT | 30% |

Data from a comparative study on 89 patients treated between 1977 and 1990.[2]

Experimental Protocols

Detailed methodologies from the key clinical trials are provided below to facilitate replication and further research.

Protocol 1: this compound and Cisplatin Combination Therapy followed by Radiotherapy

This protocol was used in a comparative study analyzing the efficacy of combined chemotherapy and radiotherapy.[2]

-

Patient Population: Patients with undifferentiated nasopharyngeal carcinoma.

-

Chemotherapy Regimen:

-

This compound (ZRB): 250 mg/m² administered on day 1 of each cycle.

-

Cisplatin (CDDP): 30 mg/m² administered daily from day 2 to day 5 of each cycle.

-

Cycle Interval: 4 weeks.

-

-

Radiotherapy (RT):

-

Initiated after the completion of the chemotherapy regimen.

-

Dosage: 60-74 Gy delivered over 6-7 weeks.

-

Protocol 2: Randomized Comparison of this compound Monotherapy and Combination Therapy

This protocol was employed in a randomized trial to compare this compound as a single agent versus in combination with cisplatin.[1]

-

Patient Population: Patients with undifferentiated carcinoma of the nasopharynx.

-

Treatment Arms:

-

Group A (Monotherapy): this compound 325 mg/m² on day 1.

-

Group B (Combination Therapy):

-

This compound 250 mg/m² on day 1.

-

Cisplatin 30 mg/m² on days 2-5.

-

-

-

Cycle Interval: 4 weeks.

Visualizing Experimental Workflow and Mechanism of Action

The following diagrams, created using Graphviz, illustrate the experimental workflow and the proposed signaling pathway for this compound's mechanism of action.

Caption: Workflow for combined this compound, cisplatin, and radiotherapy.

Caption: this compound's mechanism of action leading to apoptosis.

Mechanism of Action

This compound, a derivative of the anthracycline daunorubicin, exerts its anticancer effects primarily through two interconnected mechanisms.[3][4] This action is largely analogous to other anthracyclines like doxorubicin.[5][6]

-

DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, thereby hindering the processes of DNA replication and transcription, which are essential for cell division and protein synthesis.[3]

-

Topoisomerase II Inhibition: The drug also interacts with topoisomerase II, an enzyme crucial for untangling DNA during replication.[3] this compound stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a break in the DNA strand.[5] This prevents the re-ligation of the DNA, leading to DNA damage and ultimately triggering apoptosis (programmed cell death).[3][5]

While some anthracyclines are also known to generate free radicals that contribute to cytotoxicity, the primary and most well-established mechanisms of action for this compound are DNA intercalation and topoisomerase II inhibition.[5]

Concluding Remarks

The available research, though not recent, indicates that this compound, particularly in combination with cisplatin, demonstrated significant activity against undifferentiated nasopharyngeal carcinoma. The provided data and protocols offer a valuable foundation for researchers interested in revisiting this compound or exploring the efficacy of other anthracyclines in the context of modern NPC treatment paradigms, which increasingly include targeted therapies and immunotherapies. Further investigation into the molecular pathways affected by this compound in NPC cell lines could provide a rationale for its potential use in combination with newer therapeutic agents.

References

- 1. Randomized study of this compound versus this compound-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparative study of undifferentiated nasopharyngeal carcinoma treated with radiotherapy or combined treatment with this compound-cisplatin and radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 54083-22-6 | >98% [smolecule.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Doxorubicin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes: Zorubicin In Vitro Cytotoxicity Assays

Introduction

Zorubicin is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology.[1] Structurally related to doxorubicin, this compound exerts its cytotoxic effects primarily through two established mechanisms: intercalation into DNA and inhibition of topoisomerase II.[2][3][4] By inserting itself between DNA base pairs, this compound distorts the helical structure, which obstructs the processes of replication and transcription.[5][6] Furthermore, it stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks that trigger apoptotic cell death pathways.[7][8] Evaluating the in vitro cytotoxicity of this compound is a critical step in preclinical drug development to determine its efficacy against various cancer cell lines and to understand its dose-dependent effects.

This document provides detailed protocols for assessing this compound's cytotoxicity using three common in vitro assays: the MTT assay for cell viability, the LDH assay for cell membrane integrity, and the Annexin V/PI assay for apoptosis detection.

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and the molecular pathway of this compound-induced cell death.

References

- 1. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]

- 2. Doxorubicin - Wikipedia [en.wikipedia.org]

- 3. Oncology [pharmacology2000.com]

- 4. embopress.org [embopress.org]

- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Probing the dynamics of doxorubicin-DNA intercalation during the initial activation of apoptosis by fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Apoptosis Induction Assay with Zorubicin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zorubicin is an anthracycline antibiotic and a derivative of daunorubicin, used as a chemotherapeutic agent.[1] Like other anthracyclines such as the widely studied Doxorubicin, this compound's primary mechanism of action involves the induction of apoptosis in cancer cells. This is achieved through intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1] This action leads to DNA strand breaks, the generation of reactive oxygen species (ROS), and the activation of signaling pathways culminating in programmed cell death.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for studying this compound-induced apoptosis in cancer cell lines.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects through a multi-faceted mechanism that converges on the induction of apoptosis. The key events include:

-

DNA Intercalation and Topoisomerase II Inhibition: this compound binds to DNA, where it intercalates between base pairs, distorting the DNA helix.[1] This intercalation interferes with the function of topoisomerase II, an enzyme that unwinds and rewinds DNA to facilitate replication and transcription. This compound stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks.[5][6]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide.[2][3] This increase in intracellular ROS contributes to oxidative stress, damaging cellular components including lipids, proteins, and DNA, further promoting apoptosis.[7][8]

-

Activation of Apoptotic Pathways: DNA damage and oxidative stress trigger both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway: DNA damage activates p53, a tumor suppressor protein, which in turn upregulates the expression of pro-apoptotic proteins like Bax.[9] Bax translocates to the mitochondria, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.[10]

-

Extrinsic (Death Receptor) Pathway: While less predominantly studied for anthracyclines, some evidence suggests the involvement of the extrinsic pathway through the upregulation of death receptors and activation of caspase-8.[10]

-

Caspase Cascade Activation: Both pathways converge on the activation of executioner caspases, primarily caspase-3, which cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][12][13] The activation of other caspases, including caspases-2, -4, -6, -7, -8, -9, -10, and -12, has also been reported in response to anthracycline treatment.[12][14]

-

Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate. Anthracyclines can modulate the expression of these proteins, shifting the balance towards apoptosis.[1][10][15][16]

-

Signaling Pathway of Anthracycline-Induced Apoptosis

Caption: General signaling pathway of anthracycline-induced apoptosis.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table includes representative data for the closely related anthracycline, Doxorubicin, to provide a general framework for expected experimental outcomes. It is crucial to empirically determine the optimal concentrations and incubation times for this compound in the specific cell line of interest.

| Parameter | Cell Line | Doxorubicin Concentration | Incubation Time | Result | Reference |

| IC50 | MCF-7 (Breast Cancer) | 2.50 µM | 24 h | 50% inhibition of cell viability | [17] |

| A549 (Lung Cancer) | > 20 µM | 24 h | Resistant | [17] | |

| HeLa (Cervical Cancer) | 2.92 µM | 24 h | 50% inhibition of cell viability | [17] | |

| HT-29 (Colon Cancer) | Lower than free Doxorubicin | 24 h | Enhanced cytotoxicity with SLN formulation | [18] | |

| Apoptosis | MDA-MB-231 (Breast Cancer) | 2.5 µM | 24 h / 48 h | Increased percentage of apoptotic cells | [19] |

| H9c2 (Cardiomyoblasts) | Not specified | Not specified | Upregulation of cleaved-caspase3 and BAX, reduced Bcl-2 | [1] | |

| Caspase Activity | Cardiomyocytes | Not specified | 24 h | Significant increase in caspase-3 activity | [11] |

| Jurkat (T-lymphoblasts) | Not specified | Not specified | Activation of caspases 2, 3, 4, 6, 7, 8, 9, 10 | [12] |

Experimental Protocols

The following protocols provide a detailed methodology for assessing this compound-induced apoptosis.

Experimental Workflow

Caption: Experimental workflow for this compound-induced apoptosis assay.

Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration (and other relevant concentrations) for the desired time points.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and incubate in the dark at room temperature for 15 minutes.[20]

-

PI Staining: Add Propidium Iodide (PI) to the cell suspension immediately before analysis.

-

Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Caspase Activity Assay

-

Cell Lysis: Treat cells with this compound as described above. Lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

-

Substrate Addition: Add the caspase substrate to the cell lysate.

-

Incubation: Incubate at room temperature as per the manufacturer's instructions.

-

Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the caspase activity.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax).

-

Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through mechanisms common to the anthracycline class of chemotherapeutics. The provided protocols offer a comprehensive framework for researchers to investigate and quantify the apoptotic effects of this compound. Given the variability between cell lines, it is imperative to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system. These studies will contribute to a better understanding of this compound's therapeutic potential and its molecular mechanisms of action.

References

- 1. Doxorubicin-induced apoptosis is exacerbated by MG53 and associated with altered Akt signaling in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. embopress.org [embopress.org]

- 6. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]